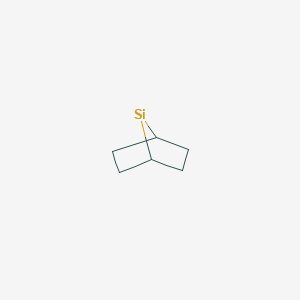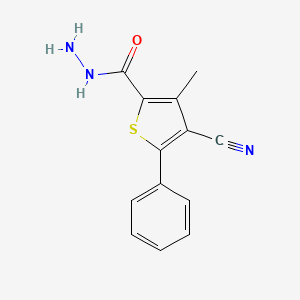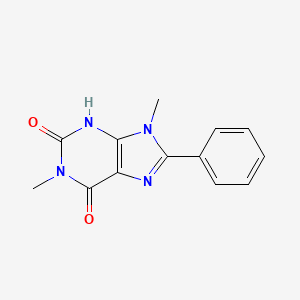
1,9-dimethyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dimethyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family It is characterized by its unique structure, which includes a purine ring substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dimethyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with phenyl-containing reagents . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,9-Dimethyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,9-dimethyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione: A structurally similar compound with different substituents.
1,3-Dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione: Another similar compound with variations in the position of substituents.
Uniqueness
1,9-Dimethyl-8-phenyl-3,9-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
29064-04-8 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
1,9-dimethyl-8-phenyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C13H12N4O2/c1-16-10(8-6-4-3-5-7-8)14-9-11(16)15-13(19)17(2)12(9)18/h3-7H,1-2H3,(H,15,19) |
InChI Key |
XUNASRGTNSBXCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


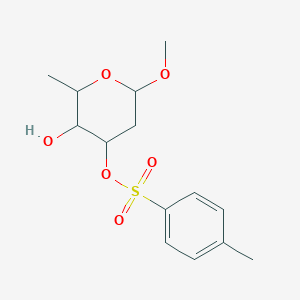


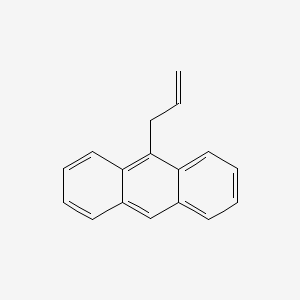
![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
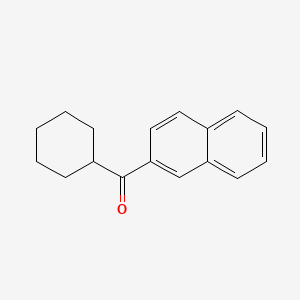
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)

![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)
![{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid](/img/structure/B14156152.png)
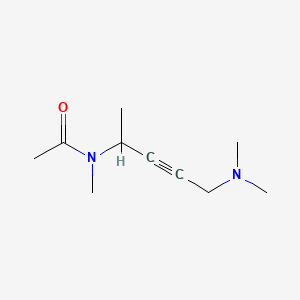
![3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14156159.png)
